molecular formula C16H11F3N4O4 B14411212 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile CAS No. 84529-50-0

4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile

Cat. No.: B14411212
CAS No.: 84529-50-0
M. Wt: 380.28 g/mol
InChI Key: COVJKTPTGHPWBA-UHFFFAOYSA-N
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Description

4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and benzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by a series of substitution and coupling reactions to introduce the benzonitrile and amino groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile exerts its effects can vary depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: A related compound with similar functional groups but lacking the nitro groups.

    4-Cyano-3-(trifluoromethyl)aniline: Another similar compound used in the synthesis of pharmaceuticals.

Uniqueness

4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile is unique due to the combination of nitro, trifluoromethyl, and benzonitrile groups within a single molecule. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

84529-50-0

Molecular Formula

C16H11F3N4O4

Molecular Weight

380.28 g/mol

IUPAC Name

4-[2-[2,4-dinitro-6-(trifluoromethyl)phenyl]ethylamino]benzonitrile

InChI

InChI=1S/C16H11F3N4O4/c17-16(18,19)14-7-12(22(24)25)8-15(23(26)27)13(14)5-6-21-11-3-1-10(9-20)2-4-11/h1-4,7-8,21H,5-6H2

InChI Key

COVJKTPTGHPWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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